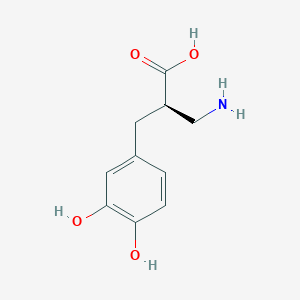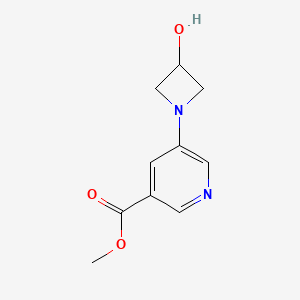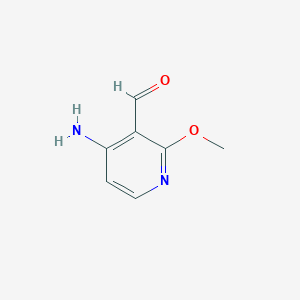
(r)-3-Amino-2-(3,4-dihydroxybenzyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Amino-2-(3,4-dihydroxybenzyl)propanoic acid is a compound that features an amino group, a propanoic acid backbone, and a benzyl group substituted with two hydroxyl groups. This compound is of interest due to its potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-2-(3,4-dihydroxybenzyl)propanoic acid can be achieved through several synthetic routes. One common method involves the protection of the amino group followed by the introduction of the benzyl group through a Friedel-Crafts alkylation reaction. The hydroxyl groups can then be introduced through selective hydroxylation reactions. The final step involves deprotection of the amino group to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts to achieve enantioselective synthesis. Enzymatic methods can be employed to introduce the chiral center with high selectivity, followed by chemical modifications to introduce the benzyl and hydroxyl groups. This approach can be more sustainable and cost-effective compared to purely chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-2-(3,4-dihydroxybenzyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions involving the amino group.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Amides, sulfonamides, and other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-3-Amino-2-(3,4-dihydroxybenzyl)propanoic acid is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential role in cellular signaling pathways. The presence of the hydroxyl groups on the benzyl ring suggests that it may interact with enzymes and receptors involved in oxidative stress responses .
Medicine
In medicine, ®-3-Amino-2-(3,4-dihydroxybenzyl)propanoic acid is investigated for its potential therapeutic effects. Its antioxidant properties make it a candidate for the treatment of diseases associated with oxidative stress, such as neurodegenerative disorders .
Industry
In the industrial sector, this compound can be used in the development of new materials with enhanced properties. Its ability to undergo various chemical reactions makes it a valuable component in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of ®-3-Amino-2-(3,4-dihydroxybenzyl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups on the benzyl ring can participate in hydrogen bonding and redox reactions, influencing the activity of oxidative stress-related pathways. The amino group can form interactions with acidic residues in proteins, modulating their function .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxyphenylalanine (L-DOPA): A precursor to neurotransmitters like dopamine.
3,4-Dihydroxybenzoic acid: Known for its antioxidant properties.
3,4-Dihydroxyphenylpropionic acid: Exhibits similar antioxidant activities.
Uniqueness
®-3-Amino-2-(3,4-dihydroxybenzyl)propanoic acid is unique due to the presence of both an amino group and a propanoic acid backbone, which allows for a wider range of chemical modifications and biological interactions compared to its analogs. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H13NO4 |
|---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
(2R)-2-(aminomethyl)-3-(3,4-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H13NO4/c11-5-7(10(14)15)3-6-1-2-8(12)9(13)4-6/h1-2,4,7,12-13H,3,5,11H2,(H,14,15)/t7-/m1/s1 |
InChI Key |
QQCREWRPPHIWNL-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@H](CN)C(=O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1CC(CN)C(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![8-Chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-ol](/img/structure/B13991806.png)








